molecular formula C30H38O16 B12386956 Isocampneoside I

Isocampneoside I

Cat. No.: B12386956
M. Wt: 654.6 g/mol
InChI Key: DEEKDIJUYMOYHW-FAPGXYGISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Isocampneoside I can be isolated from natural sources such as Cistanche deserticola The preparation involves extraction and purification processes the compound is typically stored at -20°C for long-term stability .

Chemical Reactions Analysis

Isocampneoside I undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Isocampneoside I has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of phenethyl oligosaccharides.

    Biology: It is studied for its protective effects against cytotoxicity in primary hepatocytes.

    Medicine: It has potential therapeutic applications due to its ability to inhibit D-galactose-induced cytotoxicity.

    Industry: It is used in the development of natural product-based pharmaceuticals.

Mechanism of Action

Comparison with Similar Compounds

Isocampneoside I is similar to other acylated phenylethanoid oligoglycosides such as kankanosides J1, J2, K1, and K2. These compounds also exhibit protective effects against cytotoxicity in primary hepatocytes. this compound is unique due to its specific structure and higher potency in inhibiting D-galactose-induced cytotoxicity .

Similar compounds include:

Properties

Molecular Formula

C30H38O16

Molecular Weight

654.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-methoxyethoxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H38O16/c1-13-23(36)25(38)26(39)30(44-13)46-28-24(37)21(12-42-22(35)8-4-14-3-6-16(31)18(33)9-14)45-29(27(28)40)43-11-20(41-2)15-5-7-17(32)19(34)10-15/h3-10,13,20-21,23-34,36-40H,11-12H2,1-2H3/b8-4+/t13-,20?,21+,23-,24+,25+,26+,27+,28-,29+,30-/m0/s1

InChI Key

DEEKDIJUYMOYHW-FAPGXYGISA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCC(C3=CC(=C(C=C3)O)O)OC)COC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC(C3=CC(=C(C=C3)O)O)OC)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O

Origin of Product

United States

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